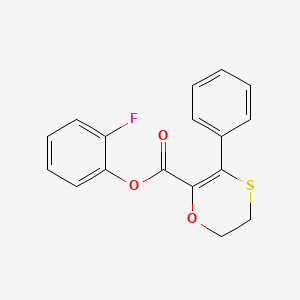
3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a chloro and methoxy substituent on the phenyl ring, along with a cyclopentyl group, adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the chloro and methoxy substituents on the phenyl ring. The cyclopentyl group is then attached through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the phenyl ring.
科学的研究の応用
3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methoxyacetophenone
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and the presence of both chloro and methoxy substituents
特性
分子式 |
C21H20ClN3O3 |
|---|---|
分子量 |
397.9 g/mol |
IUPAC名 |
3-(3-chloro-4-methoxyphenyl)-N-cyclopentyl-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-19-9-7-15(11-17(19)22)25-12-23-18-10-13(6-8-16(18)21(25)27)20(26)24-14-4-2-3-5-14/h6-12,14H,2-5H2,1H3,(H,24,26) |
InChIキー |
DSCBTMRZBPQAFQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCCC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B12174040.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12174045.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12174051.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12174061.png)
![3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174063.png)
![4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide](/img/structure/B12174069.png)
![N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12174072.png)


![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B12174088.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
methanone](/img/structure/B12174098.png)
![2,3-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12174099.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12174101.png)
